molecular formula C4H7NO B13561631 Azetidine-3-carbaldehyde

Azetidine-3-carbaldehyde

Cat. No.: B13561631
M. Wt: 85.10 g/mol
InChI Key: ZWNNNSPVWRKCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidine-3-carbaldehyde is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. The presence of the aldehyde group at the third position of the azetidine ring enhances its chemical versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidine-3-carbaldehyde can be synthesized through various methods. . This method is efficient for constructing the azetidine ring with high regio- and stereoselectivity. Another method involves the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of metal catalysts, such as palladium, in cross-coupling reactions with aryl bromides is one such method . Additionally, nucleophilic substitution reactions with nitrogen nucleophiles are employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Azetidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azetidine-3-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of azetidine-3-carbaldehyde involves its reactivity due to the ring strain and the presence of the aldehyde group. The ring strain facilitates bond cleavage and formation, making it a reactive intermediate in various chemical reactions. The aldehyde group can participate in nucleophilic addition reactions, further enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of ring strain and the presence of an aldehyde group, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

azetidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c6-3-4-1-5-2-4/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNNNSPVWRKCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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